2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide
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Overview
Description
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide is a synthetic organic compound characterized by its complex structure, which includes both acetyl and methoxy groups attached to a phenoxy ring, and a fluorophenoxyethyl group linked through an acetamide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide typically involves multiple steps:
Formation of 4-acetyl-2-methoxyphenol: This can be achieved through the acetylation of 2-methoxyphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of 2-(4-acetyl-2-methoxyphenoxy)acetic acid: This involves the reaction of 4-acetyl-2-methoxyphenol with chloroacetic acid in the presence of a base like sodium hydroxide.
Preparation of 2-(4-acetyl-2-methoxyphenoxy)acetyl chloride: This step requires the conversion of the carboxylic acid group to an acyl chloride using reagents like thionyl chloride.
Formation of the final compound: The acyl chloride is then reacted with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide.
Reduction: 2-(4-(1-hydroxyethyl)-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of both acetyl and fluorophenoxy groups suggests potential interactions with hydrophobic and hydrophilic regions of target molecules, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-chlorophenoxy)ethyl]acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-bromophenoxy)ethyl]acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide can significantly influence its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to its chloro and bromo analogs. Fluorine atoms can also enhance the binding affinity of the compound to certain biological targets, potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5/c1-13(22)14-3-8-17(18(11-14)24-2)26-12-19(23)21-9-10-25-16-6-4-15(20)5-7-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSVSNXAESXHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCOC2=CC=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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